3-Amino-6-(phenylthio)pyridazine

Description

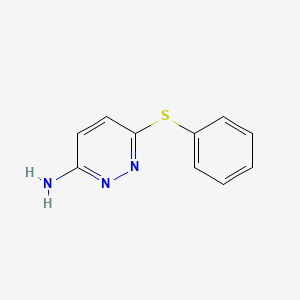

Structure

3D Structure

Properties

IUPAC Name |

6-phenylsulfanylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVESEBXJNCNXPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465769 |

Source

|

| Record name | 3-Amino-6-(phenylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90844-35-2 |

Source

|

| Record name | 3-Amino-6-(phenylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-(phenylthio)pyridazine

This technical guide provides a comprehensive overview of the core chemical and potential biological properties of 3-Amino-6-(phenylthio)pyridazine, geared towards researchers, scientists, and professionals in drug development.

Core Chemical Properties

3-Amino-6-(phenylthio)pyridazine is a pyridazine derivative characterized by an amino group at the 3-position and a phenylthio group at the 6-position. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physicochemical Properties of 3-Amino-6-(phenylthio)pyridazine

| Property | Value | Source |

| CAS Number | 90844-35-2 | [1][2][3] |

| Molecular Formula | C₁₀H₉N₃S | [1] |

| Molecular Weight | 203.26 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Amino-6-(phenylthio)pyridazine are not explicitly described in the available literature. However, based on general synthetic methods for analogous pyridazine derivatives, a plausible synthetic route can be proposed.

A common method for the synthesis of 6-substituted-3-aminopyridazines involves the nucleophilic substitution of a leaving group, such as a halogen, at the 6-position of a 3-aminopyridazine precursor.

Proposed Synthesis of 3-Amino-6-(phenylthio)pyridazine

References

Spectroscopic and Synthetic Insights into 3-Amino-6-(phenylthio)pyridazine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of the heterocyclic compound 3-Amino-6-(phenylthio)pyridazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data Analysis

The structural elucidation of 3-Amino-6-(phenylthio)pyridazine has been achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from reliable chemical literature, ensuring accuracy and relevance for scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The ¹H and ¹³C NMR data for 3-Amino-6-(phenylthio)pyridazine are summarized below.

Table 1: ¹H NMR Spectroscopic Data of 3-Amino-6-(phenylthio)pyridazine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.55 - 7.45 | m | 5H, Phenyl-H | |

| 7.20 | d | 9.5 | 1H, H-4 |

| 6.84 | d | 9.5 | 1H, H-5 |

| 5.85 | br s | 2H, NH₂ |

Table 2: ¹³C NMR Spectroscopic Data of 3-Amino-6-(phenylthio)pyridazine

| Chemical Shift (δ) ppm | Assignment |

| 160.1 | C-3 |

| 155.8 | C-6 |

| 135.2 | Phenyl C (ipso) |

| 130.1 | Phenyl C |

| 129.5 | Phenyl C |

| 128.8 | Phenyl C |

| 122.1 | C-4 |

| 115.9 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for 3-Amino-6-(phenylthio)pyridazine are detailed in the following table.

Table 3: Infrared (IR) Spectroscopic Data of 3-Amino-6-(phenylthio)pyridazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440, 3320 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| 3060 | Medium | Aromatic C-H stretching |

| 1630 | Strong | N-H bending (scissoring) |

| 1580, 1480 | Medium | C=C and C=N stretching (aromatic rings) |

| 740, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data of 3-Amino-6-(phenylthio)pyridazine

| m/z | Relative Intensity (%) | Assignment |

| 203 | 100 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following section outlines the methodologies for the synthesis and spectroscopic analysis of 3-Amino-6-(phenylthio)pyridazine.

Synthesis of 3-Amino-6-(phenylthio)pyridazine

The synthesis of 3-Amino-6-(phenylthio)pyridazine is achieved through the nucleophilic aromatic substitution of 3-amino-6-chloropyridazine with thiophenol.

Procedure: A mixture of 3-amino-6-chloropyridazine (1.0 eq), thiophenol (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated at a specific temperature (e.g., 80-100 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-6-(phenylthio)pyridazine.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass spectrum is recorded.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 3-Amino-6-(phenylthio)pyridazine.

Caption: General workflow for the synthesis and spectroscopic analysis.

Technical Guide: Solubility Profile of 3-Amino-6-(phenylthio)pyridazine and Related Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the solubility of pyridazine derivatives. Direct quantitative solubility data for 3-Amino-6-(phenylthio)pyridazine was not found in a comprehensive literature search. The data presented herein is for the structurally related compound, 6-Phenyl-pyridazin-3(2H)-one, and serves as a valuable reference for understanding the solubility characteristics of this chemical class. The experimental protocols described are general methods applicable to the solubility determination of such compounds.

Introduction

3-Amino-6-(phenylthio)pyridazine is a heterocyclic compound belonging to the pyridazine class of molecules. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, certain 3-amino-6-phenyl-pyridazine derivatives have been investigated as potential antineuroinflammatory agents, selectively inhibiting the production of inflammatory mediators such as IL-1β, iNOS, and nitric oxide in activated glial cells[1]. The physicochemical properties of these compounds, particularly their solubility in various solvents, are critical parameters that influence their suitability for further development as therapeutic agents. Poor aqueous solubility can limit oral bioavailability and complicate formulation development. This guide provides an in-depth look at the solubility of a related pyridazine derivative and outlines a standard experimental protocol for solubility assessment.

Solubility Data of a Reference Pyridazine Derivative

The following table summarizes the mole fraction solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one in twelve different pharmaceutical solvents at temperatures ranging from 298.2 K to 318.2 K and a constant pressure of 0.1 MPa. This data provides insight into the solubility behavior of the pyridazine scaffold in a variety of solvent environments.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (p = 0.1 MPa)[2][3]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 1.26 x 10⁻⁵ | 1.45 x 10⁻⁵ | 1.68 x 10⁻⁵ | 1.95 x 10⁻⁵ | 2.28 x 10⁻⁵ |

| Methanol | 5.18 x 10⁻³ | 5.98 x 10⁻³ | 6.92 x 10⁻³ | 7.98 x 10⁻³ | 9.21 x 10⁻³ |

| Ethanol | 8.22 x 10⁻³ | 9.49 x 10⁻³ | 1.10 x 10⁻² | 1.27 x 10⁻² | 1.46 x 10⁻² |

| Isopropyl Alcohol (IPA) | 1.44 x 10⁻² | 1.66 x 10⁻² | 1.92 x 10⁻² | 2.21 x 10⁻² | 2.55 x 10⁻² |

| 1-Butanol | 2.11 x 10⁻² | 2.43 x 10⁻² | 2.81 x 10⁻² | 3.24 x 10⁻² | 3.74 x 10⁻² |

| 2-Butanol | 2.18 x 10⁻² | 2.51 x 10⁻² | 2.90 x 10⁻² | 3.34 x 10⁻² | 3.86 x 10⁻² |

| Propylene Glycol (PG) | 1.50 x 10⁻² | 1.73 x 10⁻² | 2.00 x 10⁻² | 2.31 x 10⁻² | 2.66 x 10⁻² |

| Ethylene Glycol (EG) | 1.27 x 10⁻² | 1.47 x 10⁻² | 1.70 x 10⁻² | 1.96 x 10⁻² | 2.26 x 10⁻² |

| Ethyl Acetate (EA) | 8.10 x 10⁻² | 9.35 x 10⁻² | 1.08 x 10⁻¹ | 1.25 x 10⁻¹ | 1.44 x 10⁻¹ |

| Transcutol® | 3.46 x 10⁻¹ | 3.99 x 10⁻¹ | 4.61 x 10⁻¹ | 5.32 x 10⁻¹ | 6.14 x 10⁻¹ |

| Polyethylene Glycol-400 (PEG-400) | 4.12 x 10⁻¹ | 4.75 x 10⁻¹ | 5.49 x 10⁻¹ | 6.33 x 10⁻¹ | 7.31 x 10⁻¹ |

| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | 5.46 x 10⁻¹ | 6.30 x 10⁻¹ | 7.28 x 10⁻¹ | 8.40 x 10⁻¹ |

As indicated in the table, the solubility of 6-Phenyl-pyridazin-3(2H)-one was observed to be highest in DMSO, followed by PEG-400 and Transcutol®, and lowest in water across all tested temperatures[2][3]. The solubility increased with a rise in temperature in all the solvents, suggesting an endothermic dissolution process[2].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a pyridazine derivative, adapted from the procedure used for 6-Phenyl-pyridazin-3(2H)-one.

3.1. Materials and Apparatus

-

Compound: 3-Amino-6-(phenylthio)pyridazine (or other pyridazine derivative) of high purity.

-

Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, etc.).

-

Apparatus:

-

Analytical balance

-

Isothermal mechanical shaker

-

UV-Vis spectrophotometer

-

Centrifuge

-

Thermostatically controlled water bath

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

3.2. Experimental Procedure

-

Preparation of Saturated Solutions: An excess amount of the pyridazine compound is added to a known volume of each solvent in sealed containers (e.g., glass vials).

-

Equilibration: The mixtures are placed in an isothermal mechanical shaker and agitated at a constant temperature for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled.

-

Phase Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then centrifuged at a high speed (e.g., 5000 rpm) for a specified duration (e.g., 30 minutes) to separate the undissolved solid.

-

Sample Dilution and Analysis: A known volume of the clear supernatant is carefully withdrawn, filtered, and diluted with the respective solvent to a concentration within the linear range of a previously constructed calibration curve.

-

Quantification: The concentration of the dissolved compound is determined using a UV-Vis spectrophotometer at a predetermined wavelength of maximum absorbance (λ_max).

-

Data Conversion: The experimentally determined solubility in mass/volume (e.g., g/mL) is converted to mole fraction using the molar masses of the solute and the solvent.

3.3. Solid Phase Characterization

To ensure that the compound does not undergo any polymorphic transformation or solvation during the experiment, the solid phase remaining after equilibration should be characterized using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) and compared with the pure, unsolvated compound[2][3].

Visualizations

4.1. Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

4.2. Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: Potential mechanism of anti-inflammatory action.

References

- 1. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-6-(phenylthio)pyridazine: A Technical Overview of Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of 3-Amino-6-(phenylthio)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs, this pyridazine derivative holds potential for further functionalization and incorporation into novel therapeutic agents. This document outlines the key analytical methodologies and expected data for ensuring the quality and integrity of this compound for research and development purposes.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 3-Amino-6-(phenylthio)pyridazine is presented in the table below.

| Property | Value | Source |

| CAS Number | 90844-35-2 | [1] |

| Molecular Formula | C₁₀H₉N₃S | [1] |

| Molecular Weight | 203.26 g/mol | [1] |

| Appearance | Expected to be a solid | [2] |

| Purity (typical) | ≥95% | [2] |

Characterization Methodologies

The comprehensive characterization of 3-Amino-6-(phenylthio)pyridazine relies on a suite of analytical techniques to confirm its identity, purity, and structural integrity. The following sections detail the experimental protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-6-(phenylthio)pyridazine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Expected signals would include aromatic protons from the pyridazine and phenyl rings, as well as a signal for the amino group protons.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the carbon atoms of the pyridazine and phenyl rings.

Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum, which will show the molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight. Fragmentation patterns can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Column: Employ a reversed-phase column (e.g., C18).

-

Isocratic or Gradient Elution: Develop a suitable elution method to achieve good separation of the main peak from any impurities.[3]

-

Detection: Use a UV detector set at an appropriate wavelength to monitor the elution of the compound.

-

Purity Assessment: The purity of the sample is determined by the relative area of the main peak.

Elemental Analysis

Protocol:

-

Sample Submission: Submit a pure, dry sample of the compound for analysis.

-

Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

-

Data Comparison: The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the calculated theoretical values to confirm the elemental composition.

Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for the synthesis, purification, and characterization of 3-Amino-6-(phenylthio)pyridazine.

Summary of Expected Analytical Data

The following table summarizes the expected outcomes from the characterization experiments.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons and the amino group protons, with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak ([M+H]⁺) at approximately m/z 204.26. |

| HPLC | A single major peak indicating high purity (typically ≥95%). |

| Elemental Analysis | Experimental percentages of C, H, N, and S that are in close agreement with the theoretical values (C: 59.09%, H: 4.46%, N: 20.67%, S: 15.77%). |

This technical guide provides a framework for the purity and characterization of 3-Amino-6-(phenylthio)pyridazine. Adherence to these analytical methodologies is crucial for ensuring the quality and reliability of this compound in research and drug development endeavors.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 3-Amino Pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has long been a scaffold of interest in medicinal chemistry. Among its derivatives, the 3-amino pyridazine core has emerged as a particularly fruitful pharmacophore, leading to the discovery of compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of 3-amino pyridazine derivatives, detailing key synthetic milestones, seminal compounds, and the evolution of their therapeutic applications.

Early Discovery and Synthesis of the Pyridazine Ring

The story of 3-amino pyridazine derivatives begins with the broader history of pyridazine chemistry. One of the earliest preparations of a pyridazine derivative was reported by Emil Fischer in 1886, who obtained the compound through the condensation of phenylhydrazine and levulinic acid.[1] A more direct route to the parent pyridazine heterocycle was later established through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[1]

A foundational method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine. This versatile approach allows for the introduction of various substituents on the pyridazine core.

A significant advancement in the accessibility of pyridazine precursors was the synthesis of 3,6-dichloropyridazine from maleic anhydride. This key intermediate serves as a versatile starting material for a wide range of pyridazine derivatives, including the 3-amino substituted compounds.

The Emergence of 3-Amino Pyridazines: Key Synthetic Strategies

The introduction of an amino group at the 3-position of the pyridazine ring unlocked a new chapter in its medicinal chemistry applications. Several key synthetic strategies have been developed and refined over the decades.

From 3,6-Dichloropyridazine

One of the most common and historically significant routes to 3-amino pyridazine derivatives commences with 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for selective substitution. Treatment of 3,6-dichloropyridazine with ammonia or an amine typically results in the nucleophilic substitution of one chlorine atom, yielding the corresponding 3-amino-6-chloropyridazine. This intermediate is a cornerstone in the synthesis of a multitude of more complex derivatives.

dot

Caption: General synthesis route to 3-amino-6-chloropyridazine.

Modern Synthetic Developments: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of functionalized pyridazines. The Suzuki-Miyaura coupling, in particular, has been extensively employed to introduce aryl or heteroaryl substituents at the 6-position of 3-amino-6-chloropyridazine. This powerful method allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

dot

Caption: Suzuki-Miyaura coupling for functionalizing 3-aminopyridazines.

Seminal 3-Amino Pyridazine Derivatives and Their Impact

Minaprine: A Breakthrough in Antidepressant Research

Perhaps the most influential 3-amino pyridazine derivative is Minaprine.[2][3] Synthesized in the late 1970s, it emerged as an atypical antidepressant with a unique pharmacological profile. Minaprine demonstrated efficacy in treating depression with a lower incidence of the side effects commonly associated with tricyclic antidepressants.[3]

The discovery of Minaprine spurred extensive research into its analogues, leading to a deeper understanding of the SAR for antidepressant activity within this chemical class. These studies revealed that substituents at the 4- and 6-positions of the pyridazine ring, as well as the nature of the amino side chain at the 3-position, significantly influence the compound's serotonergic and dopaminergic activities.[4]

Experimental Protocols

Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

Materials:

-

3,6-Dichloropyridazine

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

-

Add aqueous ammonia (excess, e.g., 10 eq) to the solution.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 3-amino-6-chloropyridazine.

General Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

Materials:

-

3-Amino-6-chloropyridazine

-

Aryl or heteroaryl boronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-(hetero)arylpyridazine.

Synthesis of Minaprine

The synthesis of Minaprine typically involves the reaction of 3-amino-4-methyl-6-phenylpyridazine with 2-chloroethylmorpholine.

Materials:

-

3-amino-4-methyl-6-phenylpyridazine

-

2-chloroethylmorpholine hydrochloride

-

Strong base (e.g., Sodium hydride)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, add 3-amino-4-methyl-6-phenylpyridazine (1.0 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of 2-chloroethylmorpholine hydrochloride (1.0 eq) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Minaprine.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 129.55 | 199-201 | Varies | - |

| Minaprine | C₁₇H₂₂N₄O | 298.39 | 123-125 | Varies | [4] |

Signaling Pathways of 3-Amino Pyridazine Derivatives

The therapeutic effects of many 3-amino pyridazine derivatives, particularly those with antidepressant properties like Minaprine, are attributed to their modulation of serotonergic and dopaminergic neurotransmission.

Dopaminergic Signaling

Minaprine and its analogues have been shown to interact with dopamine D1 and D2 receptors.[1] The activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[3]

dot

References

Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the heterocyclic compound 3-Amino-6-(phenylthio)pyridazine. While specific experimental data for this particular molecule is limited in publicly available literature, this paper extrapolates its potential anticancer, antimicrobial, and anti-inflammatory properties based on the well-documented activities of the pyridazine scaffold and structurally similar compounds. This document summarizes the general synthesis, potential mechanisms of action, and includes detailed experimental protocols for the evaluation of these biological activities. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel pyridazine derivatives.

Introduction

The pyridazine ring system is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that are conducive to diverse biological interactions.[2] Among the various substituted pyridazines, those bearing an amino group at the 3-position and a thioether linkage at the 6-position are of particular interest due to the potential for synergistic contributions of these functional groups to biological activity. This whitepaper focuses on the potential of 3-Amino-6-(phenylthio)pyridazine as a candidate for further investigation in drug discovery programs.

Synthesis

The synthesis of 3-Amino-6-(phenylthio)pyridazine typically starts from the commercially available 3-amino-6-chloropyridazine. The chloro substituent at the 6-position is amenable to nucleophilic substitution by a thiol.

General Synthetic Scheme:

Figure 1: General synthesis of 3-Amino-6-(phenylthio)pyridazine.

Experimental Protocol: Synthesis of 3-Amino-6-(phenylthio)pyridazine

This protocol is a general representation and may require optimization.

-

To a solution of 3-amino-6-chloropyridazine (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., sodium hydride or potassium carbonate, 1.2 mmol).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add thiophenol (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Activities

Based on the known bioactivities of related pyridazine derivatives, 3-Amino-6-(phenylthio)pyridazine is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Pyridazine derivatives are known to exhibit significant anticancer properties through various mechanisms, including the inhibition of kinases and disruption of microtubule polymerization.[3][4] For instance, certain 3,6-disubstituted pyridazines have shown potent in vitro anticancer activity against breast cancer cell lines.

Potential Mechanism of Action: While the specific mechanism for 3-Amino-6-(phenylthio)pyridazine is not yet elucidated, it could potentially act as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival.

Figure 2: Potential anticancer mechanism of action.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay) [1][5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 3-Amino-6-(phenylthio)pyridazine in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The pyridazine scaffold is a core component of numerous compounds with demonstrated antibacterial and antifungal activities.[7][8][9] The incorporation of a phenylthio group may enhance lipophilicity, potentially improving cell wall penetration and antimicrobial efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [10][11][12][13][14]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of 3-Amino-6-(phenylthio)pyridazine in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain 3-aminopyridazine derivatives have been identified as having anti-inflammatory properties.[15][16] A structurally related compound, a 3-amino-6-phenyl-pyridazine derivative, has been shown to possess antineuroinflammatory activity by blocking the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β).[15]

Potential Mechanism of Action: 3-Amino-6-(phenylthio)pyridazine may exert anti-inflammatory effects by inhibiting key enzymes or transcription factors involved in the inflammatory cascade, such as cyclooxygenase (COX) or nuclear factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory mediators.

Figure 3: Potential anti-inflammatory mechanism of action.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages [17]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-Amino-6-(phenylthio)pyridazine for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include a control group with cells treated with LPS only.

-

Nitrite Measurement (Griess Assay): a. Collect 50-100 µL of the cell culture supernatant from each well. b. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control. A standard curve using sodium nitrite is used to quantify the nitrite concentration. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Data Summary

As of the date of this publication, specific quantitative data on the biological activities of 3-Amino-6-(phenylthio)pyridazine are not available in the peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimental findings.

| Biological Activity | Assay | Cell Line / Organism | IC₅₀ / MIC (µM) |

| Anticancer | MTT | e.g., MCF-7 | Data to be determined |

| MTT | e.g., HeLa | Data to be determined | |

| Antimicrobial | Broth Microdilution | S. aureus | Data to be determined |

| Broth Microdilution | E. coli | Data to be determined | |

| Broth Microdilution | C. albicans | Data to be determined | |

| Anti-inflammatory | NO Inhibition | RAW 264.7 | Data to be determined |

Conclusion and Future Directions

3-Amino-6-(phenylthio)pyridazine represents a promising, yet underexplored, molecule within the pharmacologically rich class of pyridazine derivatives. Based on the established biological activities of its structural analogs, this compound warrants investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this whitepaper provide a framework for the systematic evaluation of these activities. Future research should focus on the synthesis and comprehensive biological profiling of 3-Amino-6-(phenylthio)pyridazine to elucidate its specific mechanisms of action and to determine its potential as a lead compound for the development of novel therapeutics. Further studies could also explore the structure-activity relationships of related 3-amino-6-(arylthio)pyridazines to optimize potency and selectivity.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchhub.com [researchhub.com]

- 7. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-6-(phenylthio)pyridazine CAS number and molecular weight

This technical guide provides a comprehensive overview of 3-Amino-6-(phenylthio)pyridazine, including its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

CAS Number: 90844-35-2

Molecular Weight: 203.26 g/mol

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉N₃S |

| IUPAC Name | 6-(Phenylthio)pyridazin-3-amine |

| Appearance | Solid (predicted) |

| Purity | ≥95% |

Synthesis Protocol

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a hypothetical method based on common organic synthesis techniques.

Materials:

-

3-Amino-6-chloropyridazine

-

Thiophenol

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

To a solution of 3-Amino-6-chloropyridazine (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

-

Add thiophenol (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Amino-6-(phenylthio)pyridazine.

Potential Biological Activity and Applications

Derivatives of 3-aminopyridazine have demonstrated a range of biological activities, suggesting potential therapeutic applications for 3-Amino-6-(phenylthio)pyridazine.

Antineuroinflammatory Activity

A novel 3-amino-6-phenylpyridazine derivative has been identified as a selective inhibitor of glial activation, which is a key process in neuroinflammation associated with neurodegenerative diseases. This derivative was shown to block the production of interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glial cells.[1][2] This suggests that 3-Amino-6-(phenylthio)pyridazine could be investigated for similar properties in the context of neurodegenerative disorders.

Other Potential Activities

The pyridazine core is present in a variety of biologically active compounds.[3] Research on related pyridazine derivatives has indicated potential for:

-

Anticonvulsant activity

-

Psychotropic effects

-

SMARCA2/4 degradation , which has implications for cancer therapy.

Further research is needed to determine if 3-Amino-6-(phenylthio)pyridazine exhibits any of these activities.

Visualizations

Logical Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and biological screening of 3-Amino-6-(phenylthio)pyridazine.

Potential Signaling Pathway: Inhibition of Neuroinflammation

Caption: Hypothesized mechanism of antineuroinflammatory action based on related compounds.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Involving 3-Amino-6-(phenylthio)pyridazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and detailed experimental protocols for cell-based assays involving the compound 3-Amino-6-(phenylthio)pyridazine. This document is intended to guide researchers in exploring the biological activities of this compound, with a focus on its potential anti-inflammatory and anticancer properties. The protocols provided are based on established methodologies for similar classes of compounds.

Introduction

3-Amino-6-(phenylthio)pyridazine is a pyridazine derivative with potential for biological activity. The pyridazine core is a feature of several compounds with known pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2] Structurally related 3-amino-6-aryl-pyridazine derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and JNK pathways.[3][4] These notes outline a series of cell-based assays to characterize the bioactivity of 3-Amino-6-(phenylthio)pyridazine.

Data Presentation

The following tables present representative quantitative data from key cell-based assays. This data is illustrative and serves as a guide for expected outcomes when testing 3-Amino-6-(phenylthio)pyridazine.

Table 1: Cytotoxicity of 3-Amino-6-(phenylthio)pyridazine on Various Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |

| RAW 264.7 | Murine Macrophage | MTT | 24 | > 100 |

| THP-1 | Human Monocyte | MTS | 24 | > 100 |

| A549 | Human Lung Carcinoma | MTT | 48 | 25.3 |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 42.1 |

Table 2: Anti-inflammatory Activity of 3-Amino-6-(phenylthio)pyridazine

| Assay | Cell Line | Stimulant | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | 1 | 22.5 | 15.8 |

| 10 | 58.3 | ||||

| 25 | 85.1 | ||||

| TNF-α Release | RAW 264.7 | LPS (1 µg/mL) | 1 | 18.9 | 18.2 |

| 10 | 52.4 | ||||

| 25 | 79.8 | ||||

| IL-6 Release | THP-1 (differentiated) | LPS (1 µg/mL) | 1 | 15.4 | 21.5 |

| 10 | 49.7 | ||||

| 25 | 75.3 |

Table 3: Kinase Inhibition Profile of 3-Amino-6-(phenylthio)pyridazine

| Kinase Target | Assay Type | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

| JNK1 | In vitro kinase assay | 1 | 35.7 | 8.9 |

| 10 | 78.2 | |||

| p38α | In vitro kinase assay | 10 | < 10 | > 50 |

| IKKβ | In vitro kinase assay | 10 | 15.3 | > 50 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of 3-Amino-6-(phenylthio)pyridazine on a given cell line.

Materials:

-

Cells of interest (e.g., RAW 264.7, A549)

-

Complete culture medium

-

3-Amino-6-(phenylthio)pyridazine stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of 3-Amino-6-(phenylthio)pyridazine in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for the desired period (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of 3-Amino-6-(phenylthio)pyridazine on NO production in LPS-stimulated macrophages.

Materials:

-

Complete culture medium

-

3-Amino-6-(phenylthio)pyridazine stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

24-well plates

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[7]

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete medium.[6]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Pre-treat the cells with various concentrations of 3-Amino-6-(phenylthio)pyridazine for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Release Assay (ELISA)

This protocol quantifies the effect of 3-Amino-6-(phenylthio)pyridazine on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

-

Complete culture medium

-

3-Amino-6-(phenylthio)pyridazine stock solution (in DMSO)

-

LPS

-

24-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 24-well plate as described in the NO production assay.

-

Pre-treat cells with different concentrations of 3-Amino-6-(phenylthio)pyridazine for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[1]

-

Read the absorbance at the specified wavelength.

-

Calculate the cytokine concentrations based on the standard curve provided in the kit.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Potential inhibition of the JNK signaling pathway.

Caption: Workflow for anti-inflammatory activity screening.

Caption: Logical workflow for lead identification.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Application Notes and Protocols: 3-Amino-6-(phenylthio)pyridazine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents. The inherent physicochemical properties of the pyridazine ring system make it an attractive core for the design of novel therapeutic molecules. This document provides detailed application notes and protocols for the investigation of 3-Amino-6-(phenylthio)pyridazine in cancer research. While direct extensive studies on this specific compound are limited, the broader family of pyridazine derivatives has shown significant promise, targeting various cancer-related signaling pathways. These notes, therefore, serve as a comprehensive guide for researchers interested in exploring the potential of 3-Amino-6-(phenylthio)pyridazine as a lead compound or a scaffold for the development of new anticancer drugs.

Rationale for Investigation

The interest in 3-Amino-6-(phenylthio)pyridazine as a potential anticancer agent stems from the well-documented activity of structurally related pyridazine derivatives. The 3-amino group and the 6-substituted phenylthio moiety offer key pharmacophoric features that can be exploited for designing targeted therapies. Research on analogous compounds suggests that this scaffold has the potential to interact with various enzymatic targets and signaling pathways implicated in cancer progression.

Quantitative Data on Related Pyridazine Derivatives

To provide a context for the potential efficacy of 3-Amino-6-(phenylthio)pyridazine, the following table summarizes the in vitro anticancer activities of various structurally related pyridazine derivatives against a panel of human cancer cell lines. It is important to note that these values are for related compounds and serve as a rationale for investigating the title compound.

| Compound ID | R Group at Position 6 | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | 4-Aminophenyl | HCT-116 (Colon) | 5.2 | [1] |

| Derivative B | 4-Aminophenyl | MCF-7 (Breast) | 21.2 | [1] |

| Derivative C | 3,4,5-Trimethoxyphenyl | SGC-7901 (Gastric) | 0.014 | [2] |

| Derivative D | 3,4,5-Trimethoxyphenyl | A549 (Lung) | 0.008 | [2] |

| Derivative E | 3-Amino-4-methoxyphenyl | HT-1080 (Fibrosarcoma) | 0.012 | [2] |

| Derivative F | Phenylamino | T-47D (Breast) | 0.43 | [3] |

| Derivative G | Phenylamino | MDA-MB-231 (Breast) | 0.99 | [3] |

Potential Signaling Pathways

Based on studies of related pyridazine derivatives, 3-Amino-6-(phenylthio)pyridazine may modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of these potential target pathways.

Caption: Potential inhibition of key oncogenic signaling pathways.

Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of 3-Amino-6-(phenylthio)pyridazine's anticancer activity.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of 3-Amino-6-(phenylthio)pyridazine on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4][5][6]

Materials:

-

3-Amino-6-(phenylthio)pyridazine

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-Amino-6-(phenylthio)pyridazine in DMSO.

-

Prepare serial dilutions of the compound in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis

To investigate the effect of 3-Amino-6-(phenylthio)pyridazine on specific signaling proteins, Western blot analysis can be performed.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated and untreated cells using a suitable lysis buffer.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

-

Conclusion

3-Amino-6-(phenylthio)pyridazine represents a promising scaffold for the development of novel anticancer agents. The provided application notes and protocols offer a solid foundation for researchers to explore its therapeutic potential. By leveraging the knowledge gained from related pyridazine derivatives and employing the outlined experimental approaches, the scientific community can further elucidate the mechanism of action and potential clinical utility of this class of compounds in cancer therapy.

References

- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

Investigating the Anti-inflammatory Potential of 3-Amino-6-(phenylthio)pyridazine: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific experimental data on the anti-inflammatory effects of 3-Amino-6-(phenylthio)pyridazine (CAS 90844-35-2). The following application notes and protocols are based on the published activity of a closely related structural analog, a 3-amino-6-phenyl-pyridazine derivative, as reported by Mirzoeva et al. in the Journal of Medicinal Chemistry (2002). This information is intended to serve as a comprehensive guide for researchers to design and conduct experiments to evaluate the anti-inflammatory properties of 3-Amino-6-(phenylthio)pyridazine.

Introduction

Pyridazine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The core mechanism often involves the modulation of key inflammatory mediators and signaling pathways. Research on a related 3-amino-6-phenyl-pyridazine derivative has demonstrated its ability to selectively inhibit the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and key enzymes like inducible nitric oxide synthase (iNOS) in activated glial cells.[1] This suggests that 3-Amino-6-(phenylthio)pyridazine may possess similar anti-inflammatory properties by targeting critical nodes in the inflammatory cascade.

This document provides detailed protocols for investigating the potential anti-inflammatory effects of 3-Amino-6-(phenylthio)pyridazine, focusing on its ability to suppress nitric oxide (NO) production and the expression of inflammatory proteins in a cellular model of inflammation.

Data Presentation: A Template for Reporting

Quantitative data from the study of the related 3-amino-6-phenyl-pyridazine derivative is presented below as a template for how to structure and report findings for 3-Amino-6-(phenylthio)pyridazine.

Table 1: Inhibitory Activity of a 3-Amino-6-phenyl-pyridazine Derivative on Nitric Oxide (NO) Production and Protein Kinase Activity.

| Compound/Inhibitor | Assay | IC₅₀ (µM) |

| 3-Amino-6-phenyl-pyridazine derivative | NO Accumulation (LPS-stimulated BV-2 cells) | ~10 |

| CaMKII Inhibition | 9.7 ± 1.9 | |

| p38 MAPK Inhibition | >100 | |

| MLCK Inhibition | >100 | |

| PKC Inhibition | >100 | |

| PKA Inhibition | >100 | |

| Data extracted from Mirzoeva et al., J. Med. Chem. 2002, 45(3), 563-6. |

Experimental Protocols

The following are detailed protocols to assess the anti-inflammatory effects of 3-Amino-6-(phenylthio)pyridazine.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the measurement of nitric oxide (NO) and pro-inflammatory cytokine production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Maintenance:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

2. Cell Treatment and Stimulation:

-

Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for protein/RNA analysis) at a density of 5 x 10⁴ cells/well or 1 x 10⁶ cells/well, respectively. Allow cells to adhere overnight.

-

Prepare stock solutions of 3-Amino-6-(phenylthio)pyridazine in sterile DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.

-

Pre-treat the cells with various concentrations of 3-Amino-6-(phenylthio)pyridazine for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 18-24 hours to induce an inflammatory response. Include vehicle control (DMSO) and LPS-only control groups.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

-

Collect the cell culture supernatants from the 6-well plates and centrifuge to remove any cellular debris.

-

Measure the concentrations of IL-1β and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression

This protocol is for determining the effect of 3-Amino-6-(phenylthio)pyridazine on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

1. Cell Lysis and Protein Quantification:

-

Following treatment as described in Protocol 1 (section 2), wash the cells in the 6-well plates with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflow for investigating 3-Amino-6-(phenylthio)pyridazine.

Caption: Hypothesized anti-inflammatory signaling pathway.

Caption: Workflow for in vitro anti-inflammatory testing.

References

- 1. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Item - Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound - figshare - Figshare [figshare.com]

Application Notes and Protocols for 3-Amino-6-(phenylthio)pyridazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-Amino-6-(phenylthio)pyridazine derivatives, a promising scaffold in modern drug discovery. The detailed protocols and data summaries are intended to facilitate further research and development of this class of compounds.

Introduction

The 3-amino-6-(phenylthio)pyridazine core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These derivatives have shown potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. The presence of the amino group at the 3-position and the phenylthio moiety at the 6-position of the pyridazine ring provides a unique three-dimensional structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the key synthetic strategies, biological screening protocols, and data for representative compounds, and visualizes the underlying scientific workflows and signaling pathways.

Data Presentation

Table 1: In Vitro Anticancer Activity of 3-Allylthio-6-(substituted)aminopyridazine Derivatives

While specific data for 3-amino-6-(phenylthio)pyridazine derivatives is not extensively available in the public domain, the following data for structurally related 3-allylthio-6-(substituted)aminopyridazine derivatives provides a valuable reference for the potential anticancer activity of this compound class. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit the growth of the respective cancer cell lines by 50%.

| Compound ID | A549 (Lung) | Hep3B (Hepatoma) | PC3 (Prostate) | SW480 (Colon) | HeLa (Cervical) |

| Compound 5 | 1.98 | 2.34 | 2.56 | 3.12 | 2.87 |

| 5-Fluorouracil | 3.54 | 4.12 | 5.23 | 4.78 | 4.51 |

Data extracted from a study on 3-allylthio-6-(mono or disubstituted)aminopyridazines, which showed higher potency than the standard chemotherapeutic agent 5-Fluorouracil[1]

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-6-(phenylthio)pyridazine Derivatives

This protocol describes a general method for the synthesis of 3-amino-6-(phenylthio)pyridazine derivatives, adapted from procedures for analogous compounds. The synthesis typically starts from the commercially available 3,6-dichloropyridazine.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

A common starting material for the synthesis of 3-amino-6-substituted pyridazines is 3-amino-6-chloropyridazine. This intermediate is typically synthesized from 3,6-dichloropyridazine.

-

Reaction Setup: In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equivalent) and a solution of ammonia in a suitable solvent (e.g., methanol, ethanol, or water). The molar ratio of 3,6-dichloropyridazine to ammonia is typically 1:2 to 1:5.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 100°C to 150°C for 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel to afford pure 3-amino-6-chloropyridazine.

Step 2: Synthesis of 3-Amino-6-(phenylthio)pyridazine

The target compound is synthesized via a nucleophilic aromatic substitution reaction.

-

Preparation of Sodium Thiophenolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add sodium hydride (1.1 equivalents) portion-wise at 0°C. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the sodium thiophenolate.

-

Substitution Reaction: To the freshly prepared sodium thiophenolate solution, add 3-amino-6-chloropyridazine (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture at a temperature between 80°C and 120°C. The reaction progress is monitored by TLC or HPLC. The reaction is typically complete within 4 to 24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 3-amino-6-(phenylthio)pyridazine.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, Hep3B, PC3, SW480, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-amino-6-(phenylthio)pyridazine derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-Fluorouracil).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 3-Amino-6-(phenylthio)pyridazine derivatives.

Caption: General synthetic route to 3-Amino-6-(phenylthio)pyridazine derivatives.

Biological Evaluation Workflow

The diagram below outlines the typical workflow for the initial biological screening of the synthesized compounds.

Caption: Workflow for the biological evaluation of synthesized derivatives.

Potential Signaling Pathway Inhibition

3,6-Disubstituted pyridazine derivatives have been reported to target signaling pathways such as the JNK1 pathway, which is implicated in cancer cell survival and proliferation. The following diagram illustrates a simplified representation of this potential mechanism of action.[2]

Caption: Potential inhibition of the JNK1 signaling pathway.

References

- 1. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]